

# Ezetimibe-d4 certificate of analysis and purity assessment

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## Compound of Interest

Compound Name: Ezetimibe-d4

Cat. No.: B126205

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An in-depth technical guide on the Certificate of Analysis and purity assessment of **Ezetimibe-d4**, designed for researchers, scientists, and drug development professionals.

## Ezetimibe-d4: An Overview

**Ezetimibe-d4** is a deuterated form of Ezetimibe, a lipid-lowering agent that inhibits the intestinal absorption of cholesterol.[1][2][3] The deuterium-labeled version serves as a critical internal standard for the quantification of Ezetimibe in biological samples using mass spectrometry-based methods like GC-MS or LC-MS.[4] Its use ensures accurate and reliable analytical results by correcting for variations during sample preparation and analysis. This guide provides a detailed look into the typical Certificate of Analysis (CoA) for **Ezetimibe-d4** and the analytical methodologies employed for its purity assessment.

## Certificate of Analysis: A Summary of Quality

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a reference standard like **Ezetimibe-d4**, the CoA provides crucial data on its identity, purity, and physical properties.

## Table 1: Typical Certificate of Analysis for Ezetimibe-d4

Parameter	Specification	Typical Result
Appearance	A solid	A solid[4]
Molecular Formula	C <sub>24</sub> H <sub>17</sub> D <sub>4</sub> F <sub>2</sub> NO <sub>3</sub>	C <sub>24</sub> H <sub>17</sub> D <sub>4</sub> F <sub>2</sub> NO <sub>3</sub> [1][2][4][5][6]
Formula Weight	413.5 g/mol	413.5[4][6][7]
CAS Number	1093659-89-2	1093659-89-2[2][4][5][6][8]
Purity (by HPLC)	≥97%	98.3%[6]
Isotopic Purity	≥99% deuterated forms (d <sub>1</sub> -d <sub>4</sub> )	Conforms[4][6]
Identity (IR)	Conforms to structure	Conforms[6]
Identity ( <sup>1</sup> H NMR)	Conforms to structure	Conforms[6]
Identity (Mass Spec)	M-H <sup>+</sup> : 412.1	M-H <sup>+</sup> : 412.1[6]
Optical Rotation	Report value	[α] <sup>D</sup> = -29.7°[6]
Solubility	Soluble in Methanol, Ethanol, DMSO, DMF	Soluble in Methanol, Ethanol, DMSO, DMF[4]

## Purity Assessment: Experimental Protocols

The purity of **Ezetimibe-d4** is paramount for its function as an internal standard. High-Performance Liquid Chromatography (HPLC) is the primary technique used for this assessment.[3][9] The identity is confirmed using a combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[3][6]

## High-Performance Liquid Chromatography (HPLC)

HPLC separates, identifies, and quantifies each component in a mixture. For Ezetimibe and its related substances, a reverse-phase HPLC (RP-HPLC) method is commonly employed.[9][10]

Experimental Protocol:

- **Mobile Phase Preparation:** A typical mobile phase consists of a mixture of an acidic buffer and an organic solvent. For example, a solution of 0.02N ortho-phosphoric acid and

acetonitrile in a 20:80 v/v ratio.[10] The mobile phase is filtered through a 0.45 µm filter before use.[10]

- **Standard Solution Preparation:** A stock solution of Ezetimibe reference standard (e.g., 40 µg/mL) is prepared by accurately weighing the standard and dissolving it in the mobile phase solvent.[10] Working standard solutions are prepared by diluting the stock solution.[10]
- **Test Solution Preparation:** An accurately weighed amount of the **Ezetimibe-d4** sample is dissolved in the mobile phase solvent to achieve a known concentration (e.g., 1.0 mg/mL).[9]
- **Chromatographic Analysis:** The prepared solutions are injected into the HPLC system. The separation is achieved on a C8 or C18 column, and the components are detected using a UV detector at a specific wavelength (e.g., 232 nm).[10][11]
- **Data Analysis:** The purity is calculated by comparing the area of the main peak (**Ezetimibe-d4**) to the total area of all peaks in the chromatogram.

**Table 2: Example RP-HPLC Method Parameters for Ezetimibe Analysis**

Parameter	Description
Column	Zorbax SB C18 (250mm x 4.6mm), 5 µm[10] or Zorbax Rx C <sub>8</sub> (0.25 m x 4.6 mm, 5 µm)[9]
Mobile Phase	0.02N ortho-phosphoric acid: Acetonitrile (20:80 v/v)[10]
Flow Rate	1.0 mL/min[10]
Detection Wavelength	232 nm[10]
Injection Volume	10 µL or 20 µL[9][10]
Column Temperature	Ambient or 35 °C[9][10]

## Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and identity of **Ezetimibe-d4**. It provides a mass-to-charge ratio (m/z) that is unique to the molecule's isotopic composition. The

presence of four deuterium atoms increases the molecular weight by approximately 4 units compared to the unlabeled Ezetimibe, a key confirmatory data point.

#### Experimental Protocol:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically after separation by liquid chromatography (LC-MS).
- **Ionization:** The molecules are ionized, for example, using electrospray ionization (ESI). For Ezetimibe analysis, negative ionization mode is often used.[\[11\]](#)
- **Mass Analysis:** The ions are separated based on their  $m/z$  ratio by a mass analyzer.
- **Detection:** The detector records the abundance of ions at each  $m/z$ , generating a mass spectrum that confirms the molecular weight.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

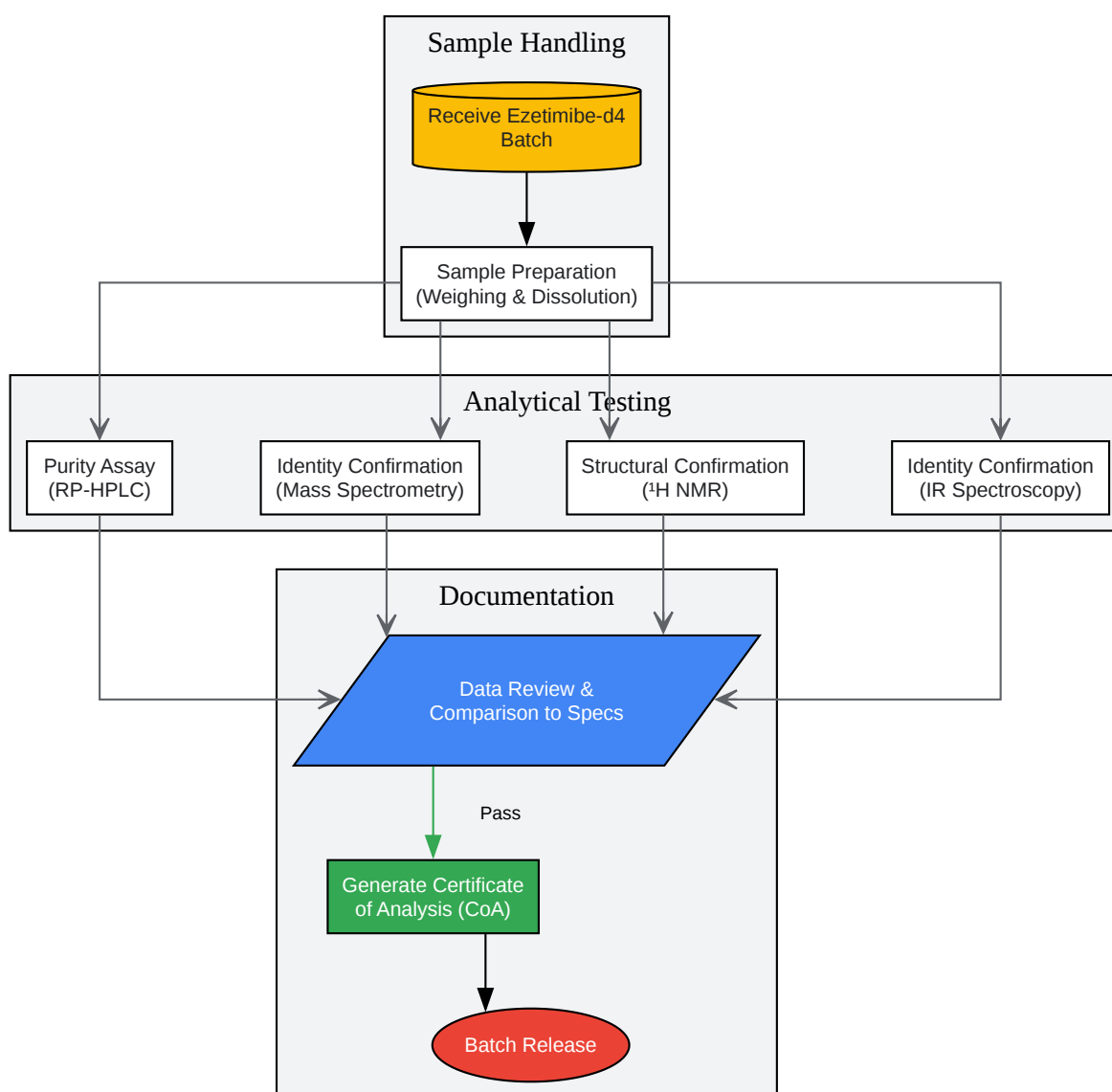
$^1\text{H}$  NMR spectroscopy is a powerful technique for confirming the chemical structure of **Ezetimibe-d4**. It provides detailed information about the hydrogen atoms in the molecule. In the case of **Ezetimibe-d4**, the absence of signals corresponding to the four deuterated positions on the N-phenyl ring, compared to the spectrum of unlabeled Ezetimibe, serves as definitive proof of successful isotopic labeling.

#### Experimental Protocol:

- **Sample Preparation:** A small amount of the **Ezetimibe-d4** sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
- **Data Acquisition:** The sample is placed in a strong magnetic field, and a radiofrequency pulse is applied. The resulting signals are recorded.
- **Spectral Analysis:** The resulting  $^1\text{H}$  NMR spectrum is analyzed. The chemical shifts, integration, and coupling patterns of the signals are compared to a reference spectrum or theoretical values to confirm the structure.

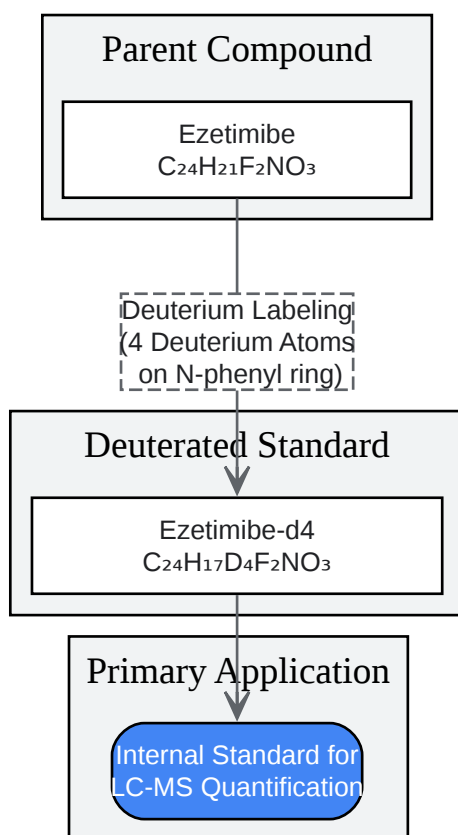
## Visualized Workflow and Molecular Relationship

To better illustrate the processes and concepts involved in the analysis of **Ezetimibe-d4**, the following diagrams are provided.



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Caption: Quality control workflow for **Ezetimibe-d4** analysis.



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Caption: Relationship between Ezetimibe and **Ezetimibe-d4**.

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